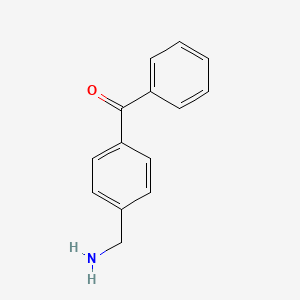

(4-(Aminomethyl)phenyl)(phenyl)methanone

Description

Contextual Significance within Organic Synthesis and Advanced Materials Chemistry

In the realm of organic synthesis, the presence of a reactive primary amine allows for a multitude of chemical transformations, making it a useful starting material for the construction of more complex molecules. The benzophenone (B1666685) group, on the other hand, is well-known for its photochemical properties, particularly its ability to initiate cross-linking reactions upon exposure to ultraviolet (UV) light. semanticscholar.orgscispace.comnih.govmdpi.comnih.gov This dual functionality opens avenues for its application in the synthesis of novel polymers and advanced materials with tailored properties. The integration of such a photoactive group into a monomer can lead to the development of photo-crosslinkable polymers, which are of significant interest in coatings, hydrogels, and microelectronics. rsc.orgfrontiersin.org

Strategic Importance as a Versatile Molecular Building Block

The strategic value of (4-(Aminomethyl)phenyl)(phenyl)methanone lies in its capacity to act as a versatile molecular building block. The aminomethyl group serves as a handle for introducing the benzophenone unit into larger molecular architectures through reactions such as amidation and imine formation. byjus.com This is particularly relevant in the field of medicinal chemistry, where the benzophenone scaffold is found in various biologically active compounds. nih.gov Furthermore, its structure allows for its potential use as a diamine monomer in the synthesis of specialty polymers, such as polyamides, imparting unique photochemical characteristics to the resulting material. The ability to combine the properties of aromatic amines and benzophenone within a single building block offers a streamlined approach to designing multifunctional materials and complex organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQYYMAIVVSKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375443 | |

| Record name | [4-(Aminomethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94341-55-6 | |

| Record name | [4-(Aminomethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4 Aminomethyl Phenyl Phenyl Methanone in Advanced Materials Chemistry

The benzophenone (B1666685) moiety within (4-(Aminomethyl)phenyl)(phenyl)methanone is the key to its utility in advanced materials chemistry. Benzophenone is a well-established photoinitiator, capable of abstracting hydrogen atoms from adjacent polymer chains upon UV irradiation, leading to the formation of covalent cross-links. researchgate.net This property is harnessed to create robust and stable polymer networks.

The incorporation of this compound as a monomer or a pendant group in a polymer chain can render the entire material photo-crosslinkable. This allows for the fabrication of materials with controlled architectures and enhanced mechanical and thermal properties. For instance, aromatic polyamides synthesized from diamines containing benzophenone units could exhibit not only high thermal stability, characteristic of aramids, but also the ability to be cured or patterned using UV light. mdpi.comscirp.orgmdpi.com

Table 1: Potential Applications of this compound in Advanced Materials

| Application Area | Description |

| Photo-crosslinkable Polymers | Incorporation into polymer backbones (e.g., polyamides, polyimides) to enable curing and patterning with UV light, enhancing material strength and solvent resistance. |

| Surface Coatings | Use in the formulation of coatings that can be rapidly cured under UV radiation, offering advantages in processing speed and energy efficiency. |

| Hydrogels | As a component in hydrogel networks, allowing for in-situ gelation and the creation of biocompatible materials for tissue engineering and drug delivery. nih.govrsc.org |

| Adhesives | Formulation of photo-curable adhesives that bond upon exposure to UV light, providing a rapid and controlled adhesion process. |

A Versatile Molecular Building Block in Organic Synthesis

Catalytic and Asymmetric Routes to the Compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both heterogeneous and homogeneous catalysts are employed to facilitate the key transformations, primarily catalytic hydrogenation and reductive amination.

Catalytic Hydrogenation of 4-Cyanobenzophenone: The catalytic hydrogenation of nitriles is an industrially important method for the production of primary amines. wikipedia.org For the synthesis of this compound from 4-cyanobenzophenone, various metal catalysts are utilized.

Raney Nickel: This is a widely used catalyst for nitrile reduction due to its high activity. wikipedia.orgmasterorganicchemistry.com However, careful control of reaction conditions is necessary to prevent the formation of secondary and tertiary amines as byproducts. wikipedia.org

Palladium and Platinum Catalysts: Palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are also effective catalysts for nitrile hydrogenation. wikipedia.org These catalysts often offer good selectivity for the formation of the primary amine.

Catalytic Reductive Amination of 4-Benzoylbenzaldehyde: Catalytic reductive amination offers a direct route to the target compound. This can be performed as a one-pot reaction where the aldehyde, an amine source (like ammonia), and hydrogen are reacted in the presence of a catalyst. wikipedia.org Ruthenium complexes have been shown to be effective catalysts for reductive amination reactions. sioc-journal.cn The use of a catalyst can allow for milder reaction conditions and improved yields compared to stoichiometric reducing agents.

Asymmetric Routes: While this compound itself is an achiral molecule, the development of asymmetric synthetic routes is relevant for the synthesis of chiral derivatives, which may have applications in pharmaceuticals. Asymmetric reductive amination, for instance, can be used to synthesize enantiomerically pure chiral amines. wikipedia.org This typically involves the use of a chiral catalyst that can stereoselectively reduce the imine intermediate.

Table 2: Catalysts for the Synthesis of this compound

| Reaction Type | Catalyst | Advantages |

|---|---|---|

| Nitrile Hydrogenation | Raney Nickel | High activity, cost-effective |

| Nitrile Hydrogenation | Palladium on Carbon (Pd/C) | Good selectivity |

| Nitrile Hydrogenation | Platinum Dioxide (PtO₂) | Effective for various substrates |

| Reductive Amination | Ruthenium Complexes | Mild reaction conditions |

Green Chemistry Principles in Synthetic Pathway Design

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov The synthesis of this compound can be made more sustainable by considering several green chemistry principles.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org Reactions with high atom economy generate minimal waste. In the context of this compound synthesis, catalytic hydrogenation and reductive amination are generally considered to have good atom economy, as the main byproduct is water. In contrast, syntheses involving protecting groups often have lower atom economy due to the addition and removal of these groups.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. acsgcipr.org Research has focused on replacing these with greener alternatives.

Water: When feasible, water is an ideal green solvent due to its non-toxicity and availability.

Ethanol (B145695) and Glycerol: These are bio-based solvents that are less toxic than many traditional organic solvents. ias.ac.in Reductive aminations have been successfully carried out in ethanol and glycerol. ias.ac.in

Solvent-free conditions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. Some reductive amination reactions can be performed under solvent-free conditions.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, allow for milder reaction conditions (lower temperature and pressure), and improve selectivity, all of which contribute to a more sustainable process. nih.gov The catalytic routes discussed in the previous section are prime examples of the application of this principle.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields and selectivity. The two primary pathways to this compound involve the reduction of a nitrile and reductive amination, each with a distinct mechanism.

Mechanism of Nitrile Reduction: The reduction of a nitrile to a primary amine can proceed through different mechanisms depending on the reducing agent.

With Metal Hydrides (e.g., LiAlH₄): The reaction begins with the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. dalalinstitute.comchemistrysteps.comlibretexts.orglibretexts.org This intermediate is then further reduced by another hydride equivalent to a dianion. Subsequent quenching with water protonates the nitrogen to yield the primary amine. libretexts.orglibretexts.org

With Catalytic Hydrogenation: In catalytic hydrogenation, the nitrile and hydrogen are adsorbed onto the surface of the metal catalyst. The reaction is believed to proceed through the formation of an intermediate imine, which is then further hydrogenated to the amine. wikipedia.org

Mechanism of Reductive Amination: Reductive amination is a two-step process that occurs in a single pot. wikipedia.orglibretexts.org

Imine Formation: The reaction starts with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. masterorganicchemistry.comlibretexts.org This is followed by the elimination of a water molecule to form an imine (also known as a Schiff base). masterorganicchemistry.comlibretexts.org This step is typically acid-catalyzed and is reversible. libretexts.org

Imine Reduction: The imine formed in the first step is then reduced to the amine. chemistrylearner.com When using a reducing agent like sodium borohydride (B1222165), a hydride ion attacks the electrophilic carbon of the imine, and subsequent protonation of the nitrogen gives the final amine product. chemistrylearner.com

Theoretical studies, including computational modeling, can provide further insights into the reaction pathways, transition states, and the role of catalysts in these transformations, aiding in the rational design of more efficient synthetic methods. scispace.com

Reactions Involving the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for a variety of nucleophilic and electrophilic reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Reactions of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine imparts nucleophilic character, enabling it to react with a wide range of electrophiles.

Acylation Reactions: The primary amine readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. For instance, the reaction of this compound with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-(4-benzoylbenzyl)acetamide. This reaction is a common strategy for protecting the amine group or for introducing a specific acyl moiety into the molecule.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(4-benzoylbenzyl)acetamide | Acylation |

| This compound | Benzoyl chloride | N-(4-benzoylbenzyl)benzamide | Acylation |

Sulfonylation Reactions: Similarly, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to afford sulfonamides. This reaction is fundamental in the synthesis of various biologically active compounds. The resulting N-(4-benzoylbenzyl)-4-methylbenzenesulfonamide showcases the utility of this transformation. nsf.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | p-Toluenesulfonyl chloride | N-(4-benzoylbenzyl)-4-methylbenzenesulfonamide | Sulfonylation |

Alkylation Reactions: The primary amine can also act as a nucleophile in reactions with alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

Electrophilic and Oxidative Modifications at Nitrogen

While the primary amine is predominantly nucleophilic, the nitrogen atom can also be subject to electrophilic attack and oxidation under specific conditions.

Oxidation: The aminomethyl group can be oxidized, although this is less common than reactions at the ketone. Strong oxidizing agents can potentially lead to the formation of oximes or even cleavage of the C-N bond. For instance, the oxidation of related N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been achieved using potassium persulfate. google.com

Transformations of the Ketone Functionality

The benzophenone moiety of the molecule offers a reactive ketone carbonyl group that can participate in a variety of important carbon-carbon bond-forming reactions and can be readily reduced or oxidized.

Carbonyl Reactivity in Advanced Organic Synthesis

The electrophilic carbon of the carbonyl group is a target for various nucleophiles, enabling the construction of more complex structures.

Wittig Reaction: The ketone can undergo the Wittig reaction, where it reacts with a phosphorus ylide to form an alkene. researchgate.netwikipedia.org For example, reaction with methylenetriphenylphosphorane (B3051586) would convert the carbonyl group into a double bond, yielding 1-phenyl-1-(4-(aminomethyl)phenyl)ethene. This reaction is a powerful tool for olefination.

Grignard Reaction: Grignard reagents, being potent carbon nucleophiles, can add to the carbonyl group to form tertiary alcohols after an acidic workup. The reaction of this compound with methylmagnesium bromide would produce (4-(aminomethyl)phenyl)(phenyl)(methyl)methanol. This reaction is a classic method for creating new carbon-carbon bonds.

Reduction and Oxidation Chemistry of the Ketone Group

The oxidation state of the carbonyl carbon can be altered through reduction and oxidation reactions.

Reduction: The ketone functionality can be reduced to a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to an Alcohol: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone to a secondary alcohol, yielding (4-(aminomethyl)phenyl)(phenyl)methanol. chadsprep.comyoutube.com

Reduction to a Methylene Group: More forcing reduction conditions can completely remove the carbonyl oxygen. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can be employed to convert the benzophenone moiety into a diphenylmethane (B89790) derivative, resulting in (4-(aminomethyl)phenyl)methane. wikipedia.orgmasterorganicchemistry.comwikipedia.organnamalaiuniversity.ac.inalfa-chemistry.comyoutube.comyoutube.comlibretexts.org

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | NaBH4 or LiAlH4 | (4-(Aminomethyl)phenyl)(phenyl)methanol | Ketone Reduction (to alcohol) |

| This compound | Zn(Hg), HCl | (4-Aminomethyl)diphenylmethane | Clemmensen Reduction |

| This compound | H2NNH2, KOH, heat | (4-Aminomethyl)diphenylmethane | Wolff-Kishner Reduction |

Oxidation: While the ketone itself is at a high oxidation state, the Baeyer-Villiger oxidation offers a pathway to insert an oxygen atom adjacent to the carbonyl group, forming an ester. wikipedia.orgchadsprep.comorganic-chemistry.orgnumberanalytics.comyoutube.com The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent groups. In the case of this compound, the phenyl group has a higher migratory aptitude than the (4-(aminomethyl)phenyl) group, leading to the formation of phenyl 4-(aminomethyl)benzoate.

Functionalization Strategies on the Aromatic Rings

Both the phenyl ring and the substituted phenyl ring are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the existing groups on the rings play a crucial role in determining the position of the incoming electrophile.

The benzoyl group is a deactivating, meta-directing group for electrophilic aromatic substitution on the unsubstituted phenyl ring. Conversely, the aminomethyl group is an activating, ortho-, para-directing group. However, under the strongly acidic conditions often used for electrophilic aromatic substitution, the primary amine will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group.

Nitration: Nitration of the aromatic rings can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Due to the deactivating nature of the protonated aminomethyl group (under acidic conditions) and the benzoyl group, nitration is expected to be challenging and may require harsh conditions. The nitro group would be directed to the meta position on both rings. google.comresearchgate.netchemguide.co.uk

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst. beilstein-journals.org Similar to nitration, the substitution pattern will be dictated by the directing effects of the existing substituents, leading predominantly to meta-halogenated products under acidic conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on aromatic rings bearing strongly deactivating groups like a protonated amine or a carbonyl. Therefore, direct Friedel-Crafts reactions on this compound are unlikely to be efficient. youtube.comwikipedia.orgnih.govscience.govlibretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orglibretexts.orgblogspot.comnih.gov The benzoyl group is a deactivating, meta-directing group due to its electron-withdrawing nature, which reduces the electron density of the phenyl ring it is attached to. Conversely, the aminomethyl group is an activating, ortho-, para-directing group. However, in this compound, the aminomethyl group is attached to one phenyl ring, and the benzoyl group links this to another phenyl ring. The reactivity of each ring towards EAS will be governed by the substituents present.

The phenyl ring bearing the aminomethyl group is activated towards electrophilic attack. However, the primary amine is often protonated under the acidic conditions typically employed for EAS, converting the activating -CH₂NH₂ group into a deactivating -CH₂NH₃⁺ group. This would significantly reduce the reactivity of this ring.

The other phenyl ring, part of the benzoyl group, is deactivated by the carbonyl moiety. Therefore, forcing conditions would be required for it to undergo EAS, with substitution expected at the meta position relative to the carbonyl group.

Nitration: Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. google.com For this compound, nitration would likely occur on the phenyl ring of the benzoyl group at the meta-positions, yielding (4-(aminomethyl)phenyl)(3-nitrophenyl)methanone. The aminomethyl-substituted ring would be deactivated if the amine is protonated by the strong acids.

Halogenation: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would also be expected to substitute the phenyl ring of the benzoyl group at the meta-positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. wikipedia.orglibretexts.orgblogspot.comnih.govnih.gov The presence of the deactivating benzoyl group on one ring and the potential for the amine to complex with the Lewis acid catalyst make Friedel-Crafts reactions on this compound challenging. The deactivated ring is resistant to substitution, and the aminomethyl-substituted ring would also be deactivated through Lewis acid complexation.

| Reaction | Typical Reagents | Expected Major Product on Benzoyl Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | (4-(Aminomethyl)phenyl)(3-nitrophenyl)methanone |

| Bromination | Br₂, FeBr₃ | (4-(Aminomethyl)phenyl)(3-bromophenyl)methanone |

| Chlorination | Cl₂, AlCl₃ | (4-(Aminomethyl)phenyl)(3-chlorophenyl)methanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to be efficient |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction is unlikely to be efficient |

Metal-Catalyzed Cross-Coupling and Other Aromatic Modifications

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize this compound in such reactions, it would typically first need to be functionalized with a halide or triflate to serve as the electrophilic partner. For instance, conversion of the parent compound to a halo-derivative, such as (4-(aminomethyl)phenyl)(4-bromophenyl)methanone, would open up possibilities for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netnih.gov A hypothetical (4-(aminomethyl)phenyl)(4-bromophenyl)methanone could be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds at the 4-position of the benzoyl ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net (4-(Aminomethyl)phenyl)(4-bromophenyl)methanone could react with alkenes to form substituted stilbene-like structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. beilstein-journals.orgopenochem.orglibretexts.orgresearchgate.netorganic-chemistry.org A halo-derivative of this compound could be coupled with primary or secondary amines to introduce new amino substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgncsu.edulibretexts.orgnih.gov This would allow for the introduction of alkyne moieties onto the benzoyl ring of a halogenated precursor.

| Coupling Reaction | Typical Reactants | Potential Product from a Halogenated Precursor |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |

| Heck | Alkene, Pd catalyst, base | Substituted alkenes |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Aryl amines |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Aryl alkynes |

Multi-Component Reactions and Cascade Processes Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov The presence of a primary amine in this compound makes it a suitable component for several important MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com this compound could serve as the amine component in this reaction, leading to the formation of complex peptide-like structures. The reaction would proceed through the initial formation of an imine between the aminomethyl group and an aldehyde.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgwalisongo.ac.idresearchgate.netnumberanalytics.comorganic-chemistry.org While this compound itself is not a direct component, a related derivative, (4-formylphenyl)(phenyl)methanone (4-benzoylbenzaldehyde), could serve as the aldehyde component. This would allow for the incorporation of the benzoylphenyl moiety into the α-acyloxy amide product.

Design and Synthesis of Advanced Derivatives and Analogs of 4 Aminomethyl Phenyl Phenyl Methanone

Strategic Derivatization for Enhanced Chemical Functionality

Strategic derivatization of (4-(aminomethyl)phenyl)(phenyl)methanone allows for the fine-tuning of its chemical functionality. The primary sites for modification are the aminomethyl group and the two phenyl rings. These modifications can significantly alter the molecule's properties, such as its reactivity, solubility, and binding affinity for specific targets.

One common strategy involves the acylation of the primary amine to form amides. For instance, reaction with various acyl chlorides can introduce a wide array of functional groups. This approach has been used to synthesize a series of N-(4-benzoylbenzyl)amides. Another derivatization strategy focuses on the phenyl rings through electrophilic substitution reactions. However, the benzoyl group is deactivating, directing incoming electrophiles to the meta position of the benzoyl-substituted ring, while the aminomethyl group (or its acylated derivative) directs to the ortho and para positions of the other ring.

A notable example of strategic derivatization is the synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. nih.gov In this work, the core scaffold of this compound was conceptually modified and incorporated into a larger structure to explore its potential as a selective inhibitor of Janus kinase 2 (JAK2). nih.gov The synthesis involved the reaction of a pyrimidine (B1678525) derivative with the aminomethyl group of the parent scaffold, leading to a new class of compounds with enhanced biological activity. nih.gov

Table 1: Examples of Derivatization Strategies

| Derivative Class | Modification Site | Synthetic Method | Purpose of Derivatization |

|---|---|---|---|

| N-Acyl Derivatives | Aminomethyl group | Acylation with acyl chlorides or carboxylic acids | To introduce diverse functional groups and modulate biological activity. |

| Phenyl-substituted Derivatives | Phenyl rings | Electrophilic aromatic substitution | To alter electronic properties and steric hindrance. |

| N-Aryl Derivatives | Aminomethyl group | Buchwald-Hartwig amination | To form complex amine-based structures. |

Modular Synthesis of Complex Architectures from the Scaffold

The structure of this compound is well-suited for modular synthesis, a strategy that involves the stepwise assembly of molecular fragments. This approach allows for the creation of large and complex molecules with a high degree of control over their final architecture. The distinct reactivity of the aminomethyl group and the potential for functionalization of the phenyl rings make this scaffold an ideal starting point for building diverse molecular structures.

In one example of modular synthesis, the aminomethyl group can be used as a handle to attach the scaffold to a solid support. This allows for the use of solid-phase synthesis techniques to build complex peptide or small molecule libraries. The benzophenone (B1666685) moiety can also serve as a photoactivatable cross-linking agent, enabling the study of molecular interactions.

Research into the development of inhibitors for enzymes such as phosphatidylinositol 4-kinase IIα (PI4K2A) has demonstrated the utility of modular synthesis. nih.gov While not directly using this compound, the principles of modular synthesis described are highly relevant. In these studies, a core scaffold, such as 4-aminoquinazoline, is sequentially functionalized in a stepwise manner to build a library of potential inhibitors. nih.gov This same modular approach can be applied to the this compound scaffold to generate libraries of compounds for screening against various biological targets.

Structure-Reactivity Relationships in Modified Systems

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. In the context of this compound derivatives, modifications to the parent structure can have a profound impact on reactivity.

For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can alter the reactivity of the ketone carbonyl group. Electron-withdrawing groups, such as a nitro group, will make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as a methoxy (B1213986) group, will decrease the electrophilicity of the carbonyl carbon.

A study on a novel class of dopamine (B1211576) transporter (DAT) inhibitors based on a 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone scaffold provides insights into structure-activity relationships. nih.gov Although a more complex system, the study highlights how subtle changes in the substitution pattern of the phenyl rings can significantly impact the binding affinity of the molecule for its target. nih.gov The electronic and steric effects of different substituents were systematically investigated to build a model of the structure-activity relationship. nih.gov These principles are directly applicable to understanding the structure-reactivity relationships in modified this compound systems.

Table 2: Predicted Effects of Phenyl Ring Substitution on Carbonyl Reactivity

| Substituent (Position) | Electronic Effect | Predicted Effect on Carbonyl Reactivity |

|---|---|---|

| -NO2 (para) | Electron-withdrawing | Increase |

| -Cl (para) | Electron-withdrawing (inductive), Electron-donating (resonance) | Slight Increase |

| -CH3 (para) | Electron-donating | Decrease |

Computational and Theoretical Investigations of 4 Aminomethyl Phenyl Phenyl Methanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. For (4-(Aminomethyl)phenyl)(phenyl)methanone, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry, electronic energy levels, and other key energetic parameters.

Detailed research findings on analogous benzophenone (B1666685) derivatives reveal that the electronic properties are significantly influenced by the nature and position of substituents on the phenyl rings. For instance, electron-donating groups like the aminomethyl group (-CH2NH2) in the para position are expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the benzoyl moiety. This leads to a smaller HOMO-LUMO gap, which is indicative of higher reactivity and is associated with the molecule's absorption of ultraviolet (UV) light. researchgate.net

The electronic transitions of benzophenone derivatives, calculated using Time-Dependent DFT (TD-DFT), typically show π→π* and n→π* transitions. The presence of an amino group, as in p-aminobenzophenone, can lead to charge transfer character in the excited states, influencing the molecule's photochemistry. aip.org The solvent polarity has been shown to greatly affect the singlet states of such molecules. aip.org In polar solvents, excited states with charge transfer character resulting from π→π* transitions are common, whereas in nonpolar solvents, n→π* transitions related to the carbonyl group are more prevalent. aip.org

Table 1: Calculated Electronic Properties of a Representative Aminobenzophenone

| Property | Value |

|---|---|

| HOMO Energy | -6.95 eV |

| LUMO Energy | -2.07 eV |

| HOMO-LUMO Gap | 4.88 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -576.63 au |

Data is representative and based on DFT calculations of analogous compounds like 4-aminobenzophenone. researchgate.net

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations and conformational analysis are powerful tools for investigating the flexibility and preferred spatial arrangements of molecules. For this compound, these studies would reveal how the molecule moves and changes shape over time, which is crucial for understanding its interactions with other molecules.

For this compound, the rotation around the C-C single bonds connecting the phenyl rings to the carbonyl carbon and the C-N bond of the aminomethyl group would be of particular interest. The presence of the aminomethyl group can lead to intramolecular hydrogen bonding, which could influence the preferred conformation.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Ring A - C=O) | Dihedral Angle (Ring B - C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Planar) | 0° | 0° | 5.2 |

| 2 (Twisted) | 30° | 30° | 0.0 |

| 3 (Perpendicular) | 90° | 0° | 8.7 |

These values are hypothetical and serve to illustrate the energetic differences between possible conformations.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms and kinetics. For this compound, this could involve studying its synthesis, degradation, or its role in photochemical reactions.

The photoreduction of benzophenone is a classic photochemical reaction that has been studied computationally. bgsu.edu Upon UV irradiation, the benzophenone molecule is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. mdpi.com The presence of the aminomethyl group in this compound would likely influence the reactivity of the excited state.

Table 3: Calculated Activation Energies for a Representative Benzophenone Reaction

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Abstraction | Benzophenone (Triplet) + Isopropanol | Benzophenone Ketyl Radical + Isopropanol Radical | 5.8 |

This data is for the photoreduction of benzophenone and is illustrative of the type of information obtained from reaction pathway analysis.

Applications of Density Functional Theory (DFT) in Understanding Reactivity

For this compound, DFT calculations can be used to determine global reactivity descriptors such as chemical potential, hardness, and electrophilicity. chemrevlett.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. chemrevlett.com For instance, a higher chemical potential and lower hardness would suggest greater reactivity. chemrevlett.com

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule. In the case of this compound, the carbonyl oxygen is expected to be a primary site for electrophilic attack, while the nitrogen of the amino group and the ortho and para positions of the phenyl rings are likely sites for nucleophilic attack. The molecular electrostatic potential (MEP) map can also visually represent the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of reactive sites. chemrevlett.com

Table 4: DFT-Calculated Reactivity Descriptors for a Representative Aminobenzophenone

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -4.162 | Tendency to lose electrons |

| Chemical Hardness (η) | 3.773 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.29 | Propensity to accept electrons |

| Nucleophilicity Index (N) | 3.485 | Propensity to donate electrons |

Data is representative and based on DFT calculations of analogous compounds like 6-amino-3-chlorobenzophenone. chemrevlett.com

Applications of 4 Aminomethyl Phenyl Phenyl Methanone in Advanced Chemical Systems

Role in Polymer Chemistry and Polymeric Materials

The bifunctional nature of (4-(Aminomethyl)phenyl)(phenyl)methanone, possessing both a primary amine and a benzophenone (B1666685) moiety, presents significant potential for its use in polymer chemistry. The amine group can participate in polymerization reactions, while the benzophenone group can act as a photo-cross-linking agent.

Integration as a Monomer or Cross-Linking Agent

While specific examples of large-scale industrial polymerization of this compound are not widely documented in publicly available research, its structure suggests its suitability as a monomer in the synthesis of polyamides and polyimides. The primary amine group can react with dicarboxylic acids or their derivatives to form amide linkages, the fundamental repeating unit of polyamides. Similarly, it can react with dianhydrides to form polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength.

The benzophenone unit within the molecule is a well-known photoinitiator. Upon exposure to ultraviolet (UV) light, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain, creating a radical. The subsequent radical-radical coupling results in the formation of a covalent cross-link between polymer chains. This photo-cross-linking capability is crucial for the development of photocurable resins, coatings, and hydrogels. Although direct studies on this compound as a cross-linking agent are limited, the behavior of other benzophenone-containing monomers provides a strong indication of its potential in this area.

Functional Components in Polymer Architectures

Beyond serving as a basic building block or cross-linker, this compound can be incorporated into polymer architectures to impart specific functionalities. The benzophenone group's photoreactivity allows for the surface modification of polymers and the immobilization of biomolecules. For instance, a polymer containing this moiety could be grafted onto a surface through UV irradiation, creating a functional coating.

Derivatives of this compound have been synthesized to act as trifunctional building blocks in chemical biology. For example, a derivative containing an alkyne tag, a light-activated benzophenone, and an amine handle can be appended to a ligand. This allows for UV light-induced covalent modification of a biological target, with the alkyne tag enabling further downstream applications through click chemistry.

Catalytic Applications and Ligand Design

The presence of a nitrogen donor atom in the aminomethyl group and the aromatic rings of this compound makes it a candidate for ligand design in coordination chemistry and catalysis.

Development of this compound-Derived Ligands

At present, there is a notable lack of specific research detailing the synthesis and characterization of metal complexes with this compound as a primary ligand. However, the fundamental principles of coordination chemistry suggest that the amine group can coordinate to a variety of metal centers. The design of such ligands could lead to novel catalysts with unique steric and electronic properties conferred by the bulky benzophenone group.

Performance in Homogeneous and Heterogeneous Catalysis

Given the absence of synthesized ligands based on this specific compound, there is no available data on its performance in either homogeneous or heterogeneous catalysis. Theoretical studies and future experimental work would be necessary to explore the potential of its metal complexes in catalytic transformations.

Coordination Chemistry of 4 Aminomethyl Phenyl Phenyl Methanone

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes incorporating (4-(Aminomethyl)phenyl)(phenyl)methanone is typically achieved by reacting the ligand with a selected metal salt in a suitable solvent. The resulting complexes can often be isolated as crystalline solids, which allows for their detailed structural characterization using techniques such as single-crystal X-ray diffraction. This method provides precise information about the arrangement of atoms within the crystal lattice, including bond lengths and angles, and reveals the coordination environment of the metal ion.

For example, the reaction of this compound with certain metal salts has been shown to yield one-dimensional coordination polymers. In these structures, the ligand acts as a bridge, linking adjacent metal centers through its nitrogen and oxygen donor atoms to create an extended chain-like assembly. The specific geometry around the metal center in these polymers can vary, with some adopting, for instance, a distorted octahedral configuration.

The structural elucidation of these complexes is fundamental to understanding their chemical and physical properties. The table below presents representative crystallographic data for a metal complex of this compound, illustrating the type of detailed structural information that can be obtained.

| Parameter | Value |

|---|---|

| Empirical Formula | C28H24CuF6N2O8S2 |

| Formula Weight | 806.16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.876(5) |

| b (Å) | 18.345(5) |

| c (Å) | 9.987(5) |

| β (°) | 113.89(1) |

| Volume (ų) | 1654.1(1) |

| Z | 2 |

Ligand Binding Modes and Coordination Geometries

This compound can adopt several different binding modes when it coordinates to a metal center. It can function as a monodentate ligand, binding through a single donor atom, or as a bidentate ligand, using both of its donor sites to chelate to a single metal ion. Furthermore, it can act as a bridging ligand, connecting two or more metal centers. The preferred binding mode is influenced by factors such as the size and electronic properties of the metal ion, as well as the steric and electronic characteristics of the ligand itself. nih.gov

In cases where it acts as a monodentate ligand, coordination typically occurs through the nitrogen atom of the aminomethyl group, which is generally a stronger donor than the carbonyl oxygen. When it behaves as a bidentate ligand, it forms a stable six-membered chelate ring with the metal ion. The bridging mode, as seen in coordination polymers, is also a common arrangement, leading to the formation of extended supramolecular structures.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to investigate the interactions between this compound and metal ions in its complexes. Infrared (IR) spectroscopy is a particularly powerful tool for this purpose. The coordination of the carbonyl oxygen to a metal center typically results in a shift of the C=O stretching frequency to a lower wavenumber in the IR spectrum, providing direct evidence of its involvement in bonding. Similarly, changes in the vibrational frequencies associated with the aminomethyl group can confirm its coordination to the metal ion.

Electronic absorption and emission spectroscopy can also provide valuable information about the electronic structure of the complexes. For example, in complexes with lanthanide ions, the ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then luminesces. This process is sensitive to the coordination environment of the lanthanide ion and can be used to probe the metal-ligand interactions.

Computational methods, such as density functional theory (DFT), are increasingly used to complement experimental studies. mdpi.comnih.gov These methods allow for the theoretical modeling of the geometric and electronic structures of the complexes, providing insights into the nature of the metal-ligand bonding. mdpi.comnih.gov DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the proposed structures. nih.govresearchgate.net Furthermore, computational analysis can help to elucidate the factors that govern the stability and reactivity of these coordination compounds. mdpi.comnih.govnih.gov

Photochemistry and Photophysics of 4 Aminomethyl Phenyl Phenyl Methanone and Its Derivatives

Photoreactivity and Photoinduced Transformations

The photoreactivity of benzophenone (B1666685) is dominated by the chemistry of its lowest excited triplet state (T1), which has a predominantly n,π* character. This excited state behaves like an electrophilic radical and is highly reactive in hydrogen abstraction reactions. Upon excitation with UV light, (4-(Aminomethyl)phenyl)(phenyl)methanone is expected to undergo efficient intersystem crossing from the initially formed singlet excited state (S1) to the T1 state.

The primary photoinduced transformation for benzophenone derivatives in the presence of a hydrogen donor (R-H) is photoreduction. The triplet-state benzophenone abstracts a hydrogen atom to form a ketyl radical. In the case of this compound, this process would lead to the formation of a diphenylketyl-like radical. The subsequent reactions of this radical are diverse and can include dimerization to form a pinacol, or reaction with other radicals.

However, the presence of the aminomethyl group is anticipated to significantly modulate this reactivity. Amino groups are known to be electron-donating, and when attached to the benzophenone chromophore, they can alter the nature of the lowest triplet state. For many aminobenzophenones, the lowest triplet state possesses a significant charge-transfer (CT) character rather than a pure n,π* character. This CT state is generally less reactive in hydrogen abstraction reactions. Therefore, the photoreduction quantum yield for this compound may be lower compared to unsubstituted benzophenone.

Other potential photoinduced transformations include intramolecular reactions. The aminomethyl group itself could potentially act as an intramolecular hydrogen donor, leading to the formation of a biradical intermediate and subsequent cyclization or rearrangement products, although this is generally less common than intermolecular hydrogen abstraction.

Table 8.1: Representative Photoreduction Quantum Yields for Benzophenone Derivatives in Isopropanol

| Compound | Substituent | Quantum Yield (Φ) of Photoreduction |

|---|---|---|

| Benzophenone | None | ~0.9 - 1.0 |

| 4-Methylbenzophenone | 4-CH₃ | ~0.8 |

| 4-Aminobenzophenone | 4-NH₂ | <0.1 |

| 4-Methoxybenzophenone | 4-OCH₃ | ~0.2 |

Excited State Dynamics and Quenching Mechanisms

The excited-state dynamics of this compound are governed by the rapid and efficient population of the triplet manifold following photoexcitation. A Jablonski diagram for a typical benzophenone derivative illustrates the key processes:

Absorption: Excitation from the ground state (S0) to a singlet excited state (S1 or higher) by absorption of a UV photon.

Intersystem Crossing (ISC): Very fast and efficient transition from the S1 state to the triplet manifold (Tn). For benzophenone, the S1(n,π) → T1(n,π) ISC is particularly efficient.

Internal Conversion (IC) and Vibrational Relaxation: Non-radiative decay within the singlet or triplet manifolds.

Phosphorescence: Radiative decay from the T1 state to the S0 state, typically observed at low temperatures.

Non-radiative Decay: Deactivation of the T1 state back to the S0 state through non-radiative pathways.

Quenching mechanisms play a crucial role in the deactivation of the excited triplet state. For this compound, several quenching pathways are possible:

Self-quenching: At high concentrations, an excited triplet molecule can be quenched by a ground-state molecule. For benzophenone derivatives with electron-donating substituents, a reductive quenching mechanism can occur where the ground-state molecule donates an electron to the excited triplet.

Quenching by external agents: The triplet state can be quenched by various molecules, including oxygen (leading to the formation of singlet oxygen), dienes, and other quenchers with appropriate triplet energies.

Intramolecular quenching: The aminomethyl group itself may act as an intramolecular quencher. The lone pair of electrons on the nitrogen atom can participate in a charge-transfer interaction with the excited benzophenone chromophore, leading to a deactivation of the triplet state. This is a common deactivation pathway for aminobenzophenones and contributes to their lower photoreactivity in hydrogen abstraction.

Table 8.2: Triplet State Lifetimes of Substituted Benzophenones in Solution

| Compound | Substituent | Triplet Lifetime (τT) in Benzene (μs) |

|---|---|---|

| Benzophenone | None | ~10 |

| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH₃)₂ | ~25 |

| 4-Aminobenzophenone | 4-NH₂ | ~0.1 |

(Note: Data is illustrative and based on known trends for substituted benzophenones. The lifetime is highly solvent-dependent.)

Photochromic and Luminescent Properties

Luminescent Properties: Benzophenone itself exhibits very weak fluorescence at room temperature due to the extremely high efficiency of intersystem crossing. However, it displays strong phosphorescence at low temperatures (e.g., 77 K in a rigid matrix), emitting from its T1 state. The phosphorescence spectrum is typically structured, with the highest energy peak (0-0 transition) appearing around 415-420 nm.

For this compound, the luminescent properties are expected to be significantly influenced by the aminomethyl group. The introduction of an amino group can lead to a red-shift in the absorption and emission spectra due to the charge-transfer character of the excited states. It is plausible that this derivative will also exhibit phosphorescence at low temperatures, potentially with a shifted emission maximum compared to the parent benzophenone.

At room temperature, any fluorescence from this compound is likely to be weak. The intramolecular charge-transfer interactions facilitated by the aminomethyl group can provide an efficient non-radiative decay pathway, further quenching any potential fluorescence.

Photochromic Properties: Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra upon photoirradiation, is not a characteristic property of simple benzophenone derivatives like this compound. While benzophenone can undergo photoreactions, these are typically irreversible. Photochromism is more commonly observed in more complex systems such as spiropyrans, spirooxazines, and diarylethenes. There is no readily available evidence in the scientific literature to suggest that this compound or its simple derivatives exhibit photochromic behavior.

Table 8.3: Phosphorescence Data for Benzophenone Derivatives at 77 K

| Compound | Substituent | Phosphorescence Emission Maximum (λem, nm) |

|---|---|---|

| Benzophenone | None | ~415, 450, 480 |

| 4-Hydroxybenzophenone | 4-OH | ~430, 460, 490 |

| 4-Aminobenzophenone | 4-NH₂ | ~440, 475, 510 |

(Note: Data is illustrative and represents typical values for these classes of compounds in a rigid matrix.)

Applications in Photoinitiated Processes

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization. In this process, the excited triplet state of the benzophenone derivative does not fragment directly but instead abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine. This hydrogen abstraction generates a reactive radical from the co-initiator, which then initiates the polymerization of monomers.

This compound is structurally well-suited to act as a photoinitiator. The benzophenone moiety serves as the chromophore that absorbs light and forms the reactive triplet state. The aminomethyl group, or more commonly an external amine co-initiator, can then act as the hydrogen donor.

The efficiency of a benzophenone-based photoinitiator is dependent on several factors, including its molar extinction coefficient at the wavelength of the light source, the quantum yield of intersystem crossing, and the rate of hydrogen abstraction from the co-initiator. While the intramolecular charge-transfer character in this compound might reduce its intermolecular hydrogen abstraction efficiency, it could potentially undergo intramolecular hydrogen abstraction if the conformation is favorable, or it can be used in conjunction with a more effective external amine synergist.

Derivatives of this compound are also used in bioconjugation and for the synthesis of chemical probes. The benzophenone group can be used as a photo-crosslinking agent to covalently attach molecules to biological targets upon UV irradiation. The aminomethyl group provides a convenient handle for further chemical modification and attachment to other molecules of interest.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation in 4 Aminomethyl Phenyl Phenyl Methanone Research

High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (4-(Aminomethyl)phenyl)(phenyl)methanone in solution. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, allowing for the unambiguous assignment of each atom.

In ¹H NMR spectroscopy, the aromatic protons of the two phenyl rings are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the phenyl ring attached to the carbonyl group will likely show distinct splitting patterns (doublets or multiplets) from those on the aminomethyl-substituted ring. The benzylic protons of the aminomethyl group (-CH₂-) would likely resonate as a singlet or a finely split multiplet in the range of 3.8 to 4.5 ppm. The amine protons (-NH₂) often present as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

In ¹³C NMR spectroscopy, the carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the range of 190-200 ppm. The aromatic carbons will appear between 120 and 140 ppm, with quaternary carbons (such as the one attached to the carbonyl group and the one bonded to the aminomethyl group) often showing weaker signals. The benzylic carbon of the -CH₂- group is anticipated to have a chemical shift in the 40-50 ppm range. Combining these 1D techniques with 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allows for the definitive assignment of proton-proton and proton-carbon connectivities, confirming the molecular structure and providing insights into reaction mechanisms by tracking changes in the chemical environment of specific nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.2 - 7.9 | 128 - 138 | Complex multiplets expected due to coupling between adjacent protons. Protons ortho to the carbonyl group are typically the most deshielded. |

| Benzylic Protons (-CH₂-) | ~3.9 - 4.3 | ~45 | Position is influenced by the electron-withdrawing nature of the adjacent phenyl ring and the amino group. |

| Amine Protons (-NH₂) | 1.5 - 3.5 (variable) | N/A | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature. Often appears as a broad singlet. |

| Carbonyl Carbon (C=O) | N/A | ~196 | The most downfield signal in the ¹³C spectrum, characteristic of ketones. |

| Quaternary Aromatic Carbons | N/A | 135 - 145 | Includes carbons attached to the carbonyl and aminomethyl groups. Signals are typically weaker. |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying transient intermediates formed during its synthesis or subsequent reactions. Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for analyzing the intact molecule. In positive-ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecule [M+H]⁺, owing to the basic nature of the primary amine. Predicted ESI-MS data suggests the formation of various adducts, which can aid in confirming the molecular mass uni.lu.

Electron Ionization (EI) mass spectrometry, a harder ionization technique, provides valuable structural information through fragmentation analysis. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (211.26 g/mol ). The fragmentation pattern is dictated by the functional groups present. Key fragmentation pathways would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, which is a dominant fragmentation pathway for aliphatic amines miamioh.edu. This would result in the loss of an alkyl radical.

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and one of the phenyl rings can generate stable acylium ions, such as the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Tropylium (B1234903) Ion Formation: The benzyl (B1604629) fragment can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

By monitoring a reaction mixture over time using techniques like LC-MS, researchers can detect the appearance and disappearance of ions corresponding to starting materials, intermediates, byproducts, and the final product, thereby elucidating the reaction pathway unibo.itnih.gov.

Table 2: Predicted ESI-MS Adducts and EI-MS Fragments for this compound

| Ion Type | Technique | Predicted m/z | Identity |

|---|---|---|---|

| [M+H]⁺ | ESI | 212.11 | Protonated molecule uni.lu |

| [M+Na]⁺ | ESI | 234.09 | Sodium adduct uni.lu |

| [M]⁺ | EI | 211.10 | Molecular ion |

| Fragment | EI | 105.03 | Benzoyl cation [C₆H₅CO]⁺ |

| Fragment | EI | 91.05 | Tropylium ion [C₇H₇]⁺ |

| Fragment | EI | 77.04 | Phenyl cation [C₆H₅]⁺ |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, extensive studies on closely related substituted benzophenones provide significant insight into its likely solid-state conformation nih.govresearchgate.net.

The crystal structure of 4-Aminobenzophenone, which differs only by a methylene (B1212753) (-CH₂) unit, has been determined acs.org. It crystallizes in the P2₁(4) space group with the cell parameters a = 12.036 Å, b = 5.450 Å, and c = 8.299 Å, and β = 97.86° acs.org. A key structural feature of benzophenone (B1666685) derivatives is the non-planar conformation of the two phenyl rings relative to the central carbonyl group. In 4-Aminobenzophenone, the torsion angle between the rings is 56.24° acs.org. This twist is a compromise between the stabilizing effect of π-system conjugation (which favors planarity) and the destabilizing steric hindrance between ortho-hydrogens on the two rings (which favors a twist). For this compound, a similar twisted conformation is expected.

In the crystal lattice, intermolecular interactions such as hydrogen bonds involving the aminomethyl group (N-H···O=C) and π-π stacking interactions between the aromatic rings would play a crucial role in dictating the molecular packing acs.orgnih.gov. The analysis of these interactions is vital for understanding the material's physical properties.

Table 3: Crystallographic Data for the Analogue Compound 4-Aminobenzophenone

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO |

| Space Group | P2₁(4) acs.org |

| a (Å) | 12.036 acs.org |

| b (Å) | 5.450 acs.org |

| c (Å) | 8.299 acs.org |

| β (°) | 97.86 acs.org |

| Phenyl Ring Torsion Angle (°) | 56.24 acs.org |

Data from the closely related analogue, 4-Aminobenzophenone, as a predictive model.

Advanced Vibrational and Electronic Spectroscopy for Interaction Studies

Vibrational and electronic spectroscopy provide further structural confirmation and insights into the electronic properties and intermolecular interactions of this compound.

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule thermofisher.com. The spectra are expected to be rich with characteristic peaks. The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching vibration, typically observed between 1630 and 1660 cm⁻¹ for benzophenone derivatives researchgate.net. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. N-H bending vibrations are expected around 1600 cm⁻¹. Aromatic C-H stretching occurs above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ range mdpi.com. The spectrum for the related (4-aminophenyl)(phenyl)methanone shows distinct peaks that can be used for comparison nist.gov. These techniques are sensitive to hydrogen bonding and changes in molecular conformation, making them useful for studying interactions.

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. Benzophenone and its derivatives typically exhibit two main absorption bands researchgate.net. A strong absorption band (high molar absorptivity) is usually observed at shorter wavelengths (around 250-290 nm), corresponding to a π→π* transition within the conjugated aromatic system. A weaker absorption band at longer wavelengths (around 330-380 nm) is characteristic of the n→π* transition, involving the non-bonding electrons on the carbonyl oxygen researchgate.net. The exact position and intensity of these bands (λmax) are sensitive to the solvent polarity and the nature of the substituents on the phenyl rings.

Table 4: Characteristic Vibrational Frequencies and Electronic Transitions

| Spectroscopy | Feature | Expected Range | Assignment |

|---|---|---|---|

| FTIR/Raman | Vibrational Band | 3300 - 3500 cm⁻¹ | N-H stretch (amine) |

| FTIR/Raman | Vibrational Band | > 3000 cm⁻¹ | Aromatic C-H stretch |

| FTIR/Raman | Vibrational Band | ~1640 - 1660 cm⁻¹ | C=O stretch (ketone) researchgate.net |

| FTIR/Raman | Vibrational Band | ~1580 - 1615 cm⁻¹ | N-H bend (amine) / Aromatic C=C stretch |

| UV-Vis | Absorption Max (λmax) | ~250 - 290 nm | π→π* transition researchgate.net |

| UV-Vis | Absorption Max (λmax) | ~330 - 380 nm | n→π* transition researchgate.net |

Future Research Directions and Emerging Opportunities for 4 Aminomethyl Phenyl Phenyl Methanone

Integration into Novel Methodologies and Chemical Technologies

The unique combination of a reactive amine and a photoactivatable ketone in (4-(Aminomethyl)phenyl)(phenyl)methanone makes it an ideal building block for sophisticated chemical tools. The primary amine serves as a versatile handle for conjugation, while the benzophenone (B1666685) group can induce covalent linkages upon UV irradiation.

A prime example of this potential is realized in its derivative, (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone . This compound has been developed as a trifunctional building block for chemical probe synthesis. mdpi.com It incorporates three key features:

Amine Handle: Allows for covalent attachment to a ligand or pharmacophore.

Benzophenone Group: A light-activated moiety that, upon UV exposure (~350 nm), can form a covalent bond with nearby C-H bonds, enabling photoaffinity labeling of biological targets. mdpi.comresearchgate.net

Alkyne Tag: Provides a reaction site for "click chemistry," allowing for the subsequent attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and purification. mdpi.com

Future opportunities lie in expanding this concept. The this compound core can be used to generate a diverse library of multifunctional probes by varying the components attached to the amine group. This modular approach could accelerate the discovery of optimal probes for various biological systems, such as identifying the protein targets of drug molecules. mdpi.com

| Feature | Function | Emerging Application |

| **Primary Amine (-CH₂NH₂) ** | Conjugation handle for attaching biomolecules, ligands, or polymers. | Development of targeted photo-crosslinkers for proteomics. |

| Benzophenone Core | UV-activated C-H insertion reaction for covalent cross-linking. | Creation of patterned biomaterial surfaces via photolithography. illinois.edu |

| Combined Bifunctionality | Allows for the precise placement of a photoreactive group. | Synthesis of polymer networks with tunable mechanical properties. rsc.org |

Exploration of Undiscovered Reactivity and Functionalization Pathways

The future exploration of this compound will undoubtedly focus on leveraging its two distinct reactive sites to create novel derivatives with tailored properties. The aminomethyl group and the benzophenone carbonyl group offer orthogonal pathways for functionalization.

Derivatization of the Aminomethyl Group: The primary amine is amenable to a wide range of well-established chemical transformations. This allows for the introduction of new functional moieties that can modulate the compound's physical, chemical, or biological properties. Future research can systematically explore these reactions to build libraries of novel compounds.

| Reagent Class | Reaction Type | Potential Functionalization |

| Acyl Chlorides (e.g., Benzoyl chloride) | Acylation | Introduction of aromatic groups to modify spectroscopic properties or intermolecular interactions. libretexts.org |

| Isothiocyanates (e.g., Phenyl isothiocyanate) | Thiourea Formation | Creation of derivatives for HPLC analysis or introduction of metal-binding sites. nih.gov |

| Alkyl Halides (e.g., Pentafluorobenzyl bromide) | Alkylation | Attachment of fluorinated tags for enhanced detection in mass spectrometry or modification of polarity. libretexts.org |

| Sulfonyl Chlorides (e.g., Dansyl chloride) | Sulfonamide Formation | Introduction of fluorescent tags for biological imaging applications. nih.gov |

Reactivity of the Benzophenone Core: The photochemical reactivity of benzophenone is its most defining feature. Upon absorption of UV light, the carbonyl group is excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H, N-H, or O-H bond, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.netnih.gov While this is widely used for cross-linking, future research could explore more nuanced applications. For instance, intramolecular hydrogen abstraction could be used to synthesize complex, polycyclic structures. Furthermore, the reaction between the benzophenone triplet state and aliphatic amines is known to proceed via hydrogen atom transfer, an area that warrants further mechanistic investigation with this specific substrate. nih.gov

Emerging opportunities include the development of "pro-photocrosslinkers," where the reactivity of the benzophenone is initially masked by a chemical modification on the amine. A subsequent reaction at the amine could then unveil the photo-crosslinking capability, allowing for spatiotemporal control over the cross-linking process.

Interdisciplinary Research within Chemistry and Materials Science

The fusion of chemistry and materials science offers a fertile ground for the application of this compound. Its bifunctional nature makes it an excellent monomer or surface modification agent for creating advanced materials with photo-responsive properties.

Polymer Chemistry: Benzophenone and its derivatives are extensively used as photo-crosslinkers to enhance the mechanical and chemical stability of polymer coatings and hydrogels. nih.govacs.org The aminomethyl group in this compound allows it to be covalently incorporated into a polymer backbone or as a pendent side chain. Subsequent UV irradiation can then be used to cross-link the polymer chains, forming stable networks. rsc.orgcore.ac.uk

Future research could focus on:

Smart Hydrogels: Creating hydrogels that can be stiffened on demand by exposure to light, for applications in tissue engineering and soft robotics.

Surface Patterning: Using photolithography to create micropatterned surfaces. illinois.edu By attaching this compound to a surface and then irradiating through a mask, specific regions can be cross-linked, altering properties like hydrophilicity or cell adhesion.

High-Stability Photoinitiators: Designing novel photoinitiators for 3D printing and photopolymerization, where the amine group can be functionalized to improve migration stability and initiation efficiency under LED light sources. rsc.org

Materials Science and Nanotechnology: The ability to anchor this compound to a surface via its amine group and then use its photoreactivity to attach other layers or molecules is a powerful tool. This opens up avenues in nanotechnology and the development of functional coatings. youtube.comazonano.com For example, it could be used to covalently attach polymer layers to silicon wafers or to create anti-fouling coatings on biomedical devices. rsc.org The integration of this compound into metal-organic frameworks (MOFs) could also impart photochemical reactivity, allowing for post-synthetic modification of the MOF structure and properties. researchgate.net

This interdisciplinary approach will enable the design of next-generation materials where molecular structure dictates macroscopic function, driven by the unique capabilities of strategically designed benzophenone derivatives.

Q & A

Q. Efficiency Evaluation :

- Yield : Compare isolated yields under varying conditions (e.g., solvent, temperature).

- Purity : Monitor by TLC (as in ) and confirm via HPLC or GC-MS .

- Reaction Time : Optimize using kinetic studies (e.g., sampling at intervals).

Advanced: How can catalytic conditions be optimized to enhance the synthesis of this compound?

Methodological Answer:

Optimization involves systematic variation of:

- Catalysts : Test transition metals (e.g., Pd, Cu) or organocatalysts for coupling steps.

- Solvents : Polar aprotic solvents (DMF, DMSO) may improve solubility, while ethers reduce side reactions .

- Temperature : Controlled reflux (e.g., 80–120°C) to balance reaction rate and decomposition .

Q. Data-Driven Approach :

- Design a Design of Experiments (DoE) matrix to analyze interactions between variables.

- Use HPLC yield data and Arrhenius plots to identify optimal thermal conditions.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C-N stretches (1250–1350 cm⁻¹) and absence of carbonyl peaks (if reduced) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC assays for antimicrobial activity) .

- Structure-Activity Relationship (SAR) : Compare derivatives to isolate functional group contributions. For example:

- Replace the aminomethyl group with other amines to assess antibacterial activity trends .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .

Environmental: What methodologies assess the environmental impact of this compound?

Methodological Answer:

- Degradation Studies :

- Ecotoxicology :

- Daphnia magna Assays : Test acute toxicity (LC50) in aquatic organisms.

- QSAR Modeling : Predict bioaccumulation potential using computational tools .

Advanced: How does molecular conformation influence the stability and reactivity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding in the aminomethyl group) .

- Computational Chemistry :

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict redox behavior.

- Molecular Dynamics : Simulate solvent effects on conformational stability .

Basic: What are the key considerations for designing biological activity studies involving this compound?

Methodological Answer:

- Dose-Response Curves : Test a wide concentration range (nM–mM) to identify IC50/EC50 values.

- Control Groups : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known kinase inhibitors for anticancer assays) .

- Cell Line Validation : Use authenticated cell lines and confirm viability via MTT assays .

Advanced: How can researchers explore the compound’s potential as a photoinitiator in polymer chemistry?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorption maxima (λmax) to match with light sources (e.g., 365 nm LEDs).

- Radical Trapping Experiments : Use ESR spectroscopy to detect radical intermediates during polymerization .

- Kinetic Studies : Monitor polymerization rates via rheology or FTIR for real-time conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products